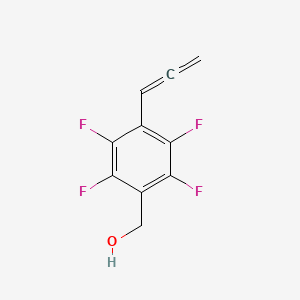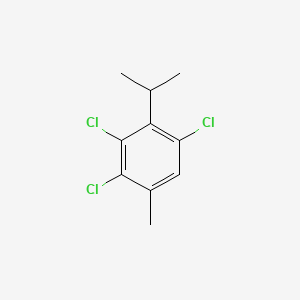
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-: is an aromatic compound with a complex structure. It consists of a benzene ring substituted with three chlorine atoms, one methyl group, and one isopropyl group. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- typically involves multiple steps, including halogenation and alkylation reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. The chlorination of the benzene ring can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming chlorinated benzoic acids or quinones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Dechlorinated aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on living organisms. Its interactions with biological macromolecules like proteins and DNA are of particular interest.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceuticals, especially those requiring chlorinated aromatic rings.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and alkyl groups influence the electron density of the benzene ring, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Comparación Con Compuestos Similares
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,3,5-trichloro-2-methoxy-
Comparison: Compared to its similar compounds, Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- has a unique substitution pattern that affects its chemical reactivity and physical properties. The presence of the isopropyl group introduces steric hindrance, influencing its behavior in chemical reactions. Additionally, the specific arrangement of chlorine atoms can lead to different electronic effects, making it distinct in its applications and reactivity.
Propiedades
Número CAS |
127440-94-2 |
|---|---|
Fórmula molecular |
C10H11Cl3 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
1,3,4-trichloro-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)8-7(11)4-6(3)9(12)10(8)13/h4-5H,1-3H3 |
Clave InChI |
FFSAYYILAGYFKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)Cl)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



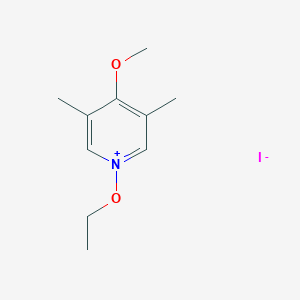
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)


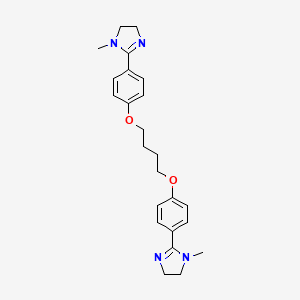

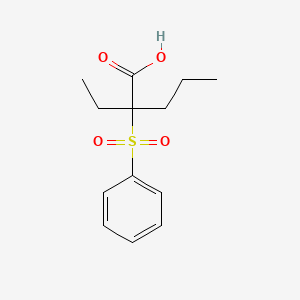
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
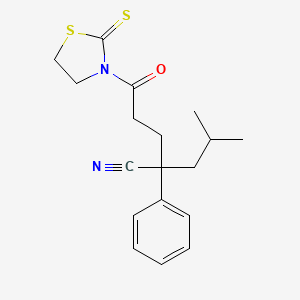
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
